2,3-Dinitrophenol

Toxicokinetics Isomer comparison Blood elimination half-time

Generic ‘dinitrophenol’ sourcing introduces uncontrolled isomer variability that invalidates toxicological benchmarks, confounds environmental fate models, and alters synthetic yields. Specify 2,3-Dinitrophenol (CAS 25550-58-7) to ensure consistent regiochemistry. ● 5.4-7.7× higher IP LD₅₀ than 2,4-DNP enables wider dose-ranging safety margins for rodent OXPHOS studies. ● Distinct pH 3.9-5.9 indicator range ideal for weak-acid titrations (pKₐ 4.86/4.96) where other isomers fail. ● Enables single-step cine nucleophilic aromatic substitution with secondary amines to synthesize 2-(N,N-dialkylamino)-5-nitrophenols. Supplied wetted with ≥15% water to mitigate explosion hazard, with ≥98% HPLC purity for reproducible yields.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 25550-58-7
Cat. No. B1210279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitrophenol
CAS25550-58-7
Synonyms2,3-dinitrophenol
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
InChIKeyMHKBMNACOMRIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, chloroform and benzene
In water, 5.6 mg/L at 18 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitrophenol: Procurement-Grade Baseline


2,3-Dinitrophenol (2,3-DNP) is a positional isomer within the dinitrophenol family (C₆H₄N₂O₅, molecular weight 184.1), a class of nitroaromatic compounds characterized by a phenolic ring substituted with two nitro groups. Among six constitutional isomers, 2,4-DNP is the most commercially significant, while 2,3-DNP occupies a distinct niche due to its unique physicochemical profile—including a melting point of 144 °C (or 141–145 °C as a moistened solid), aqueous solubility of 2.2 g/L at 35–36 °C, and acid dissociation constants (pKa) of 4.86 and 4.96 at 25 °C . These properties differ markedly from its isomers in ways that directly impact toxicokinetics, environmental fate, and analytical detectability, making isomer verification a critical step in scientific and industrial procurement decisions .

Explicitly specify 2,3-dinitrophenol (pure isomer)
Mixed-isomer dinitrophenol (CAS 25550-58-7) introduces uncontrolled variability
Wetted solid with ≥15–20% water
Required for safe handling and regulatory transport compliance (UN 1320)
Not functionally interchangeable with 2,4-dinitrophenol
Distinct toxicity, clearance, solubility, and reactivity profiles documented below

Why 2,3-Dinitrophenol Cannot Be Replaced by 2,4-DNP


Despite sharing an empirical formula, dinitrophenol isomers exhibit divergent physical, chemical, and biological properties that preclude generic substitution. The half-life of 2,3-DNP in rodent blood is approximately 2.7 minutes in mice and 12.5 minutes in rats—20- to 85-fold shorter than that of 2,4-DNP (54.0 and 225 minutes, respectively) . Pairwise differences in aqueous solubility span a factor of five among isomers , while acid dissociation constants (pKa) vary sufficiently to alter ionization state, membrane permeability, and environmental mobility . Furthermore, the hydrogen bond acidity (A) of 2,3-DNP (0.67) greatly exceeds that of 2,4-DNP (0.09) and 2,5-DNP (0.11), reflecting differences in intramolecular hydrogen bonding that affect chromatographic retention, extraction efficiency, and receptor interactions . These quantitative disparities demonstrate that isomer identity is not a trivial label but a determinant of experimental outcome—procurement of an unspecified isomer mixture risks irreproducible data and compromised regulatory compliance.

Toxicity 2,3-DNP exhibits markedly lower acute lethality than 2,4-DNP; isomer substitution may drastically alter dose-response and safety benchmarks.
Kinetics Blood elimination half-time is approximately 20× shorter for 2,3-DNP; toxicokinetic models and accumulation predictions will shift significantly.
Physicochemical 2.8× higher water solubility and 7.7× lower acid dissociation constant mean formulation and environmental fate behaviors differ substantially.
Reactivity Unique cine substitution pathway with amines is absent in 2,4-DNP; synthetic routes will fail if the wrong isomer is used.

Differentiating 2,3-Dinitrophenol from Other Isomers


Lower Acute Toxicity vs. 2,4-DNP

2,3-DNP is cleared from mammalian blood far more rapidly than the commercially dominant 2,4-isomer. Following a single large intraperitoneal dose, the elimination half-time of 2,3-DNP was 2.7 minutes in mice and 12.5 minutes in rats, compared with 54.0 and 225 minutes, respectively, for 2,4-DNP . The near-instantaneous clearance of 2,3-DNP from blood (≤13 minutes across both species) contrasts with the prolonged residence of 2,6-DNP (238 and 210 minutes in mice and rats) and the intermediate kinetics of 2,5-DNP (3.3 and 13.0 minutes) and 3,4-DNP (3.5 and 11.5 minutes) .

Acute toxicity
Head-to-head
2,3-DNP IP LD₅₀: rat 190 mg/kg, mouse 200 mg/kg
2,4-DNP IP LD₅₀: rat 28.5–35 mg/kg, mouse 26–36 mg/kg
Ratio 2,3/2,4 ≈ 5.4–7.7× higher tolerated dose
Supports wider dose-range study design in toxicology research
Data compiled from Harvey (1959) and NIOSH; intraperitoneal route
Toxicokinetics Isomer comparison Blood elimination half-time

Rapid Blood Clearance vs. 2,4-DNP

At 35–36 °C, 2,3-DNP has an aqueous solubility of 2,200 mg/L, approximately 2.8-fold greater than that of 2,4-DNP (790 mg/L) and 3.2-fold greater than that of 2,5-DNP (680 mg/L) . This difference is even more pronounced relative to 2,6-DNP (420 mg/L), with 2,3-DNP showing 5.2-fold higher solubility . At 18–20 °C, 2,5-DNP solubility is only 385 mg/L, while 2,4-DNP reaches 5,600 mg/L ; 2,3-DNP solubility at 18 °C is reported as 5.6 mg/L by one source, but the 35–36 °C measurement (2,200 mg/L) aligns more consistently with the isomer series trend observed in the authoritative NCBI/ATSDR compilation .

Blood clearance
Head-to-head
2,3-DNP t₁/₂: mouse 2.7 min, rat 12.5 min
2,4-DNP t₁/₂: mouse 54.0 min, rat 225 min
Clearance 18–20× faster for 2,3-isomer
Informs toxicokinetic model context and washout study design
Single large IP dose; data from Harvey (1959)
Physicochemical properties Aqueous solubility Environmental fate

Higher Water Solubility vs. 2,4-DNP

Abraham and colleagues (2000) quantified the hydrogen bond acidity (A) of dinitrophenol isomers using the solvation equation log P = c + eE + sS + aA + bB + vV. 2,3-DNP exhibits an A value of 0.67, which is approximately 7.4-fold greater than that of 2,4-DNP (A = 0.09) and 6.1-fold greater than that of 2,5-DNP (A = 0.11) . Even 2,6-DNP (A = 0.17) shows a markedly lower hydrogen bond acidity than 2,3-DNP . Ab initio calculations confirm that 2,3-DNP is significantly distorted away from planarity, which disrupts internal hydrogen bonding and frees the phenolic -OH group for intermolecular interactions .

Water solubility
Head-to-head
2,3-DNP: 2.2 g/L
2,4-DNP: 0.79 g/L
2.8× higher solubility; Kₐ 1.3×10⁻⁵ vs. 10×10⁻⁵
Supports aqueous-phase experimental designs with reduced co-solvent need
Solid form at 25 °C; data from Stephen & Stephen (1963)
Lipophilicity Hydrogen bonding QSAR Analytical separation

Distinct pH Indicator Window

In a standard algal growth inhibition assay employing Scenedesmus obliquus, 2,3-DNP demonstrated an EC50 value of 2.5 ± 0.8 μmol/L, classifying it as highly acutely toxic to this freshwater green alga . This value was experimentally determined within a 3D-QSTR study that computationally screened 1,014 substituted benzenes for aquatic toxicity . While EC50 values for other DNP isomers under identical assay conditions were not reported in the same study, the result places 2,3-DNP among the more toxic substituted benzenes tested, surpassed only by 1,2,3-trinitrobenzene (EC50 = 1.4 ± 0.2 μmol/L) within that compound set .

pH indicator range
Reported
2,3-DNP: pH 3.9–5.9 (colourless→yellow)
2,4-DNP: pH 2.8–4.7; 2,5-DNP: pH 4.0–5.8
pKₐ 4.86/4.96; onset ~1.1 pH units higher than 2,4-DNP
May support titrations with equivalence points in the pH 4.5–5.5 region
ChemicalBook/Wikipedia compilations; verify for specific buffer systems
Aquatic toxicology Algal bioassay Environmental risk assessment

Microbial Degradation Resistance vs. 2,4-DNP

A mixed microbial culture enriched on 4,6-dinitro-ortho-cresol (DNOC) successfully degraded 4-nitrophenol and 2,4-dinitrophenol but failed to degrade 2,3-dinitrophenol, 2,6-dinitrophenol, 2,4-dinitrotoluene, 2,4-dinitrobenzoic acid, or Dinoseb . This indicates that the bacterial enzymatic machinery induced by DNOC exposure is incapable of transforming 2,3-DNP, suggesting either steric hindrance at the active site of the responsible nitroreductase(s) or an unfavorable electronic distribution conferred by the vicinal (ortho/meta) nitro substitution pattern .

Microbial degradation
Head-to-head
2,3-DNP: not degraded
2,4-DNP: readily degraded by DNOC-enriched culture
Also recalcitrant: 2,6-DNP, 2,4-DNT, dinoseb
Supports environmental persistence study design and tracer applications
Gisi et al. 1997; aerobic mixed culture; DNOC as sole C/N source
Biodegradation Environmental persistence Nitroaromatic compounds

Unique Cine Substitution Reactivity

2,3-DNP has reported pKa values of 4.86 and 4.96 at 25 °C, with a visible color transition from colorless (pH 3.9) to yellow (pH 5.9) that underpins its historical use as a pH indicator . For comparison, the French Wikipedia compilation lists pKa values for 2,4-DNP as 4.09 (though other sources report ~4.0–5.0 depending on method), 2,5-DNP as 5.04, and 2,6-DNP as 3.71 . The acid dissociation constant (Ka) at 25 °C for 2,3-DNP is 1.3 × 10⁻⁵, versus 1.0 × 10⁻⁴ for 2,4-DNP, 7 × 10⁻⁶ for 2,5-DNP, and 2.7 × 10⁻⁴ for 2,6-DNP , confirming that 2,3-DNP is a weaker acid than 2,4-DNP and 2,6-DNP but stronger than 2,5-DNP.

Cine substitution
Class-level
Unique to 2,3-DNP with secondary amines
Product: 2-(N,N-dialkylamino)-5-nitrophenols
Other isomers: no cine substitution reported
Supports synthetic route selection for 2-amino-5-nitrophenol derivatives
Markwell 1979; J Chem Soc Chem Commun; verify scope with specific amine
Ionization pH-dependent speciation Analytical chemistry

2,3-Dinitrophenol Application Scenarios


Mitochondrial Uncoupling Comparator

Given the 20- to 85-fold shorter blood elimination half-time of 2,3-DNP relative to 2,4-DNP and 2,6-DNP , researchers conducting isomer-specific toxicokinetic studies must procure 2,3-DNP rather than a mixed-isomer DNP product. Using 2,4-DNP as a surrogate would overestimate systemic persistence and confound physiologically based pharmacokinetic (PBPK) model parameterization.

pH Indicator for Titrations and Spectrophotometry

The demonstrated resistance of 2,3-DNP to biodegradation by DNOC-acclimated microbial consortia, in contrast to the ready degradation of 2,4-DNP , makes 2,3-DNP a valuable probe substrate for characterizing the substrate specificity of nitroaromatic-degrading enzymes. Environmental analytical laboratories monitoring nitrophenol contamination at industrial sites should include 2,3-DNP as a discrete analyte, as its persistence profile differs qualitatively from that of 2,4-DNP.

Cine Substitution Synthetic Intermediate

The 6- to 7-fold difference in hydrogen bond acidity between 2,3-DNP (A = 0.67) and its 2,4- or 2,5- isomers (A = 0.09–0.11) translates to distinct chromatographic retention behavior on polar stationary phases. Method development laboratories seeking to resolve DNP isomers by HPLC or GC-MS must use authentic 2,3-DNP reference material for retention time indexing and calibration, as predicted retention based on structural similarity alone cannot account for these large differences in hydrogen bonding capacity.

Environmental Tracer and Recalcitrant Nitrogen Source

The experimentally confirmed acute algal toxicity of 2,3-DNP (EC50 = 2.5 ± 0.8 μmol/L to Scenedesmus obliquus) supports its use as a validation standard in quantitative structure-toxicity relationship (QSTR) models for nitroaromatic compounds. Procurement of verified 2,3-DNP is essential for inter-laboratory calibration of algal growth inhibition assays, particularly given that toxicity data for 2,5-DNP, 3,4-DNP, and 3,5-DNP remain sparse or absent in the peer-reviewed literature.

Application
Selection Property
Validation Focus
Mitochondrial uncoupling research
Reported acute toxicity and rapid clearance profile
In vivo model dose-range and washout study design
Acid-base titrations / spectrophotometry
Indicator transition pH 3.9–5.9 (pKₐ 4.86/4.96)
Equivalence point detection in pH 4.5–5.5 region
Synthesis of 2-amino-5-nitrophenol derivatives
Unique cine substitution reactivity with secondary amines
Reaction yield and regiochemical outcome verification
Environmental tracer / selective nitrogen source
Recalcitrance to microbial degradation; 2.8× higher solubility than 2,4-DNP
Conservative tracer behavior in biodegradation assays
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